Cas no 70737-12-1 (Methyl 2-chloroacetimidate HCl)

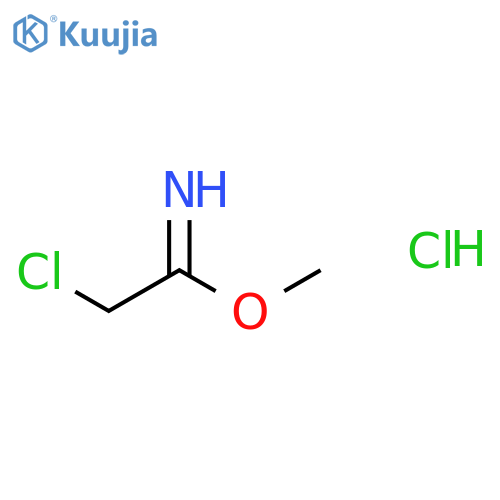

70737-12-1 structure

商品名:Methyl 2-chloroacetimidate HCl

Methyl 2-chloroacetimidate HCl 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloroacetimidate HCl

- methyl 2-chloroethanimidate,hydrochloride

- 70737-12-1

- Methyl2-chloroacetimidatehydrochloride

- methyl 2-chloroethanecarboximidate hydrochloride

- Methyl chloroacetimidate hydrochloride

- Methyl 2-chloroacetimidate hydrochloride

- Methyl 2-chloroethanimidate--hydrogen chloride (1/1)

- SCHEMBL3072682

- CS-0150960

- BS-44597

- MFCD16621446

- ZPKRTCMWHONHLA-UHFFFAOYSA-N

- DTXSID50506709

- E73793

- AKOS026677351

- Methyl 2-chloroethanimidoate hydrochloride

- METHYL 2-CHLOROETHANIMIDATE HYDROCHLORIDE

- F1905-7033

- methyl 2-chloroethanimidate;hydrochloride

- QN8KX59U3D

- Ethanimidic acid, 2-chloro-, methyl ester, hydrochloride

- Ethanimidic acid, 2-chloro-, methyl ester, hydrochloride (1:1)

-

- MDL: MFCD16621446

- インチ: InChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H

- InChIKey: ZPKRTCMWHONHLA-UHFFFAOYSA-N

- ほほえんだ: COC(=N)CCl.Cl

計算された属性

- せいみつぶんしりょう: 142.99061

- どういたいしつりょう: 142.9904692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 54.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

- ゆうかいてん: 77-82 °C

- PSA: 33.08

Methyl 2-chloroacetimidate HCl セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:−20°C

Methyl 2-chloroacetimidate HCl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A705882-250mg |

Methyl 2-chloroacetimidate hydrochloride |

70737-12-1 | 95% | 250mg |

$20.0 | 2023-06-16 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 717444-5G |

Methyl 2-chloroacetimidate HCl |

70737-12-1 | 5G |

¥960.77 | 2022-02-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ990-200mg |

Methyl 2-chloroacetimidate HCl |

70737-12-1 | 95% | 200mg |

124.0CNY | 2021-07-09 | |

| Ambeed | A705882-5g |

Methyl 2-chloroacetimidate hydrochloride |

70737-12-1 | 97% | 5g |

$180.0 | 2025-02-21 | |

| 1PlusChem | 1P003S44-1g |

Methyl 2-chloroacetimidate hydrochloride |

70737-12-1 | 97% | 1g |

$70.00 | 2023-12-16 | |

| Aaron | AR003SCG-1g |

Methyl 2-chloroacetimidate hydrochloride |

70737-12-1 | 97% | 1g |

$47.00 | 2025-02-11 | |

| 1PlusChem | 1P003S44-10g |

Methyl 2-chloroacetimidate hydrochloride |

70737-12-1 | 97% | 10g |

$249.00 | 2024-04-21 | |

| Aaron | AR003SCG-10g |

Methyl 2-chloroacetimidate hydrochloride |

70737-12-1 | 97% | 10g |

$284.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221600-5g |

Methyl 2-chloroacetimidate hydrochloride |

70737-12-1 | 97% | 5g |

¥1591.00 | 2024-05-02 | |

| 1PlusChem | 1P003S44-5g |

Methyl 2-chloroacetimidate hydrochloride |

70737-12-1 | 97% | 5g |

$156.00 | 2024-04-21 |

Methyl 2-chloroacetimidate HCl 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

70737-12-1 (Methyl 2-chloroacetimidate HCl) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:70737-12-1)Methyl 2-chloroacetiMidate hydrochloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:70737-12-1)Methyl 2-chloroacetimidate HCl

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):162.0/284.0/552.0